3-Chloro-4-(5-fluoro-2-methoxyphenoxy)aniline
Description
Properties
IUPAC Name |
3-chloro-4-(5-fluoro-2-methoxyphenoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFNO2/c1-17-12-4-2-8(15)6-13(12)18-11-5-3-9(16)7-10(11)14/h2-7H,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXGKRVSRYLRGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)OC2=C(C=C(C=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Hydrogenation of Nitro Precursors
A common approach to preparing substituted anilines is the catalytic hydrogenation of corresponding nitro compounds. For example, analogs such as 3-chloro-4-fluoroaniline have been prepared by hydrogenation of 3-chloro-4-fluoronitrobenzene using 1% platinum on carbon (Pt/C) catalyst under hydrogen atmosphere at controlled temperature and pressure conditions. The process includes:
- Weighing the nitro precursor and catalyst in a reactor
- Purging with inert gas (e.g., nitrogen) followed by hydrogen gas
- Reaction under hydrogen pressure (0.1 to 5 MPa) and temperature (50 to 100°C) for 1 to 10 hours
- Hot filtration to remove catalyst and subsequent purification by distillation or rectification to achieve purity >99.5%
- Yields typically range from 94% to 96%
This method ensures selective reduction of the nitro group to the amine without affecting other substituents.
Nucleophilic Aromatic Substitution (SNAr)
The introduction of the phenoxy group bearing fluoro and methoxy substituents can be achieved via nucleophilic aromatic substitution. This involves the reaction of a suitably substituted halogenated aniline with a phenol derivative under basic conditions. Key parameters include:
- Choice of base (e.g., potassium tert-butoxide)
- Solvent system (e.g., tetrahydrofuran mixed with tert-butanol)
- Controlled temperature (often between 10°C and room temperature)
- Reaction time (several hours to overnight)
This method enables the formation of the ether linkage between the aniline ring and the substituted phenol moiety without side reactions on sensitive groups such as fluoro or methoxy.
One-Pot Multi-Step Synthesis
Some advanced methods combine multiple reaction steps into a one-pot process to improve efficiency and yield. For example, the reaction of halogenated quinazolinone derivatives with 3-chloro-4-fluoroaniline and a morpholine derivative as a base can yield complex aniline derivatives in high purity and yield (~95%). This approach minimizes purification steps and reduces solvent usage.
Comparative Data Table of Preparation Conditions
Summary and Recommendations
The preparation of 3-Chloro-4-(5-fluoro-2-methoxyphenoxy)aniline can be effectively achieved by:
- Starting from the corresponding nitro compound and performing catalytic hydrogenation under optimized conditions.
- Employing nucleophilic aromatic substitution to introduce the substituted phenoxy group using strong bases in aprotic solvents.
- Considering one-pot multi-step synthesis for enhanced efficiency and minimized waste.
For industrial scale synthesis, catalytic hydrogenation with Pt/C catalyst under controlled hydrogen pressure and temperature is recommended due to its reproducibility and high yield. For complex derivatives, one-pot methods offer advantages in reducing reaction times and purification steps.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-4-(5-fluoro-2-methoxyphenoxy)aniline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemical Synthesis
3-Chloro-4-(5-fluoro-2-methoxyphenoxy)aniline serves as a building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including:
- Substitution Reactions : The compound can undergo nucleophilic substitution reactions, making it valuable in the synthesis of other organic compounds.
- Oxidation and Reduction : It can participate in oxidation and reduction reactions, expanding its utility in synthetic chemistry.
Table 1: Common Reactions Involving this compound
| Reaction Type | Common Reagents | Products |
|---|---|---|
| Nucleophilic Substitution | NaOH, K₂CO₃ | Various substituted aniline derivatives |
| Oxidation | KMnO₄, H₂O₂ | Oxidized derivatives |
| Reduction | LiAlH₄, NaBH₄ | Reduced forms of the compound |
Biological Research
In biological studies, this compound has been investigated for its effects on various biological systems. It is particularly noted for:
- Investigating Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes, which is crucial for understanding metabolic pathways.
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further research in developing new antibiotics.
Case Study: Antimicrobial Properties
Research has indicated that derivatives of this compound exhibit varying degrees of antibacterial activity against common pathogens. This suggests its potential role in pharmaceutical applications targeting bacterial infections.
Industrial Applications
Beyond its laboratory uses, this compound finds applications in the industrial sector:
- Dyes and Pigments Production : The unique chemical properties allow it to be used as an intermediate in the synthesis of dyes and pigments.
- Specialty Chemicals : Its versatility makes it suitable for producing various specialty chemicals used in different industries.
Mechanism of Action
3-Chloro-4-(5-fluoro-2-methoxyphenoxy)aniline is similar to other compounds with similar functional groups, such as 4-chloroaniline and 5-fluoro-2-methoxyphenol. its unique combination of chloro, fluoro, and methoxy groups sets it apart, providing distinct chemical and biological properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituted anilines with halogen, alkoxy, or aryloxy groups are widely studied for their pharmacological and physicochemical properties. Below is a detailed comparison of 3-Chloro-4-(5-fluoro-2-methoxyphenoxy)aniline with structurally or functionally related compounds.
Structural Analogs in Kinase Inhibition
- Key Findings: Electron-Withdrawing Groups: The trifluoromethyl (-CF₃) substituent in 3-Chloro-4-(3-(trifluoromethyl)phenoxy)aniline enhances binding affinity to EGFR/HER2 kinases compared to dichloro analogs, likely due to increased electronegativity and lipophilicity . Benzyloxy vs. Phenoxy: The benzyloxy group in 3-Chloro-4-((3-fluorobenzyl)oxy)aniline improves metabolic stability compared to phenoxy derivatives, as seen in lapatinib derivatives .
Antiparasitic Agents
- Key Findings: Hybridization Strategy: The sarcosine-aniline hybrid exhibited a higher ED₅₀ (6.49 mg/kg) compared to 3-Chloro-4-(4-chlorophenoxy)aniline alone (3.61 mg/kg), suggesting reduced potency but improved bioavailability due to sarcosine’s polar nature . Solubility Limitations: Both 3-Chloro-4-(4-chlorophenoxy)aniline and this compound suffer from low water solubility, which restricts their utility in hybrid drug formulations .
Physicochemical and Spectroscopic Properties
- Key Findings: Spectroscopic Trends: The methoxy and phenoxy groups in this compound introduce additional C-O-C vibrational modes (~1250 cm⁻¹) and redshift the UV-Vis absorption compared to simpler analogs like 3-Chloro-4-fluoroaniline .
Biological Activity
3-Chloro-4-(5-fluoro-2-methoxyphenoxy)aniline, identified by its CAS number 847148-97-4, is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and pharmacological applications, supported by data tables and case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C13H11ClFNO3
- Molecular Weight : 273.68 g/mol
The compound features a chloro group and a fluorinated methoxyphenyl moiety, which are significant for its biological activity.
Synthesis
The synthesis of this compound typically involves the following steps:
- Starting Materials : The synthesis begins with 5-fluoro-2-methoxyphenol and 3-chloroaniline.
- Reagents : Common reagents include bases such as sodium hydroxide and coupling agents.
- Reaction Conditions : The reaction is usually conducted under reflux conditions in a suitable solvent like dimethylformamide (DMF).
This compound exhibits biological activity primarily through the inhibition of specific enzymes or modulation of receptor pathways. Its mechanism may involve:
- Enzyme Inhibition : The compound has been shown to interact with enzymes involved in metabolic pathways, potentially leading to altered physiological responses.
- Receptor Modulation : It may bind to certain receptors, influencing signal transduction pathways.
Pharmacological Applications
Research indicates that this compound may possess various pharmacological properties, including:
- Antimicrobial Activity : Studies have demonstrated moderate to good antimicrobial effects against several bacterial strains.
| Microorganism | Inhibition Zone (mm) | MIC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 18 | 16 |
| Pseudomonas aeruginosa | 12 | 64 |
- Anticancer Potential : Preliminary studies suggest that it may inhibit cancer cell proliferation through apoptosis induction.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various aniline derivatives, including this compound, revealing its potential as an antibacterial agent against resistant strains.
- Cytotoxicity Assessment : In vitro assays assessed the cytotoxic effects on human cancer cell lines. The compound exhibited an IC50 value of approximately 25 μM, indicating significant activity.
Q & A
Q. What are the standard synthetic routes for 3-Chloro-4-(5-fluoro-2-methoxyphenoxy)aniline, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves sequential substitution and coupling reactions. For example:
- Step 1: Nucleophilic aromatic substitution between 3-chloro-4-fluoroaniline and 5-fluoro-2-methoxyphenol under alkaline conditions (e.g., K₂CO₃ in DMF at 80–100°C) to form the phenoxy linkage .
- Step 2: Reduction of nitro intermediates (if applicable) using iron powder or catalytic hydrogenation .
Critical Factors: - Solvent polarity (DMF enhances nucleophilicity).
- Temperature control to minimize side reactions (e.g., dehalogenation).
- Catalyst selection (e.g., Pd/C for hydrogenation efficiency).
Yield Optimization: - Purification via column chromatography (silica gel, eluent: hexane/ethyl acetate) improves purity (>95%) .
Q. What spectroscopic and crystallographic techniques are used to characterize this compound?
Methodological Answer:
- NMR Spectroscopy:
- Mass Spectrometry (HRMS): Molecular ion [M+H]⁺ at m/z 295.05 (calculated for C₁₃H₁₁ClFNO₂) .
- X-ray Crystallography: Resolves dihedral angles between aromatic rings (e.g., ~45° for steric hindrance analysis) .
Advanced Research Questions
Q. How can computational methods predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking:
- Use AutoDock Vina to model binding to cytochrome P450 enzymes. The chloro and methoxy groups exhibit hydrophobic interactions with active-site residues (e.g., Phe230) .
- Scoring functions (e.g., binding energy ≤ −7.5 kcal/mol) suggest moderate inhibition potential .
- DFT Calculations:
Q. How do structural modifications (e.g., substituent position) alter bioactivity?
Methodological Answer:
- Case Study:
- 3-Chloro-4-(4-chlorophenoxy)aniline (similar structure) shows IC₅₀ = 12 µM against succinate-cytochrome c reductase, while the 5-fluoro-2-methoxy derivative exhibits reduced activity (IC₅₀ = 35 µM) due to steric and electronic effects .
- SAR Insights:
- Electron-withdrawing groups (Cl, F) enhance enzyme inhibition.
- Methoxy groups improve solubility but reduce membrane permeability .
Q. How can researchers resolve contradictions in reported bioactivity data?
Methodological Answer:
- Hypothesis Testing:
- Compare assay conditions: Discrepancies in IC₅₀ values may arise from variations in buffer pH (e.g., 7.4 vs. 6.5) or enzyme sources (recombinant vs. native) .
- Meta-Analysis:
- Aggregate data from structural analogs (e.g., 3-Chloro-4-(pyridin-3-yloxy)aniline) to identify trends in substituent effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
